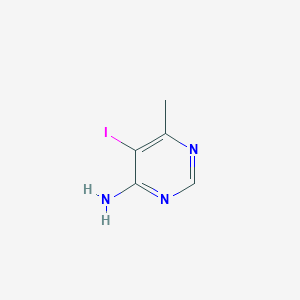

5-Iodo-6-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJWVTJTDKPYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346934 | |

| Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-18-8 | |

| Record name | 5-Iodo-6-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-6-methylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, and its derivatives are actively investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide is intended to serve as a technical resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is an organic compound featuring a pyrimidine ring substituted with an iodo, a methyl, and an amine group. These functional groups provide multiple reaction sites for further chemical modification, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | PubChem[5] |

| Molecular Weight | 235.03 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 83410-18-8 | PubChem[5] |

| Appearance | Off-white to light yellow solid | ChemicalBook[6] |

| Monoisotopic Mass | 234.96064 Da | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature | ChemicalBook[6] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

| Data Type | Summary |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound.[5] Predicted collision cross-section (CCS) values are available for various adducts.[7][8] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectral data are available from commercial suppliers and are essential for confirming the arrangement of protons and carbons in the molecule.[9] |

| Infrared (IR) Spectroscopy | IR spectral data can confirm the presence of key functional groups, such as N-H stretches from the amine group and C=N/C=C stretches from the pyrimidine ring.[9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of iodinating pyrimidine rings using N-Iodosuccinimide (NIS).[10]

Objective: To synthesize this compound from 6-methylpyrimidin-4-amine.

Materials:

-

6-methylpyrimidin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (dry)

-

Sodium thiosulfate (aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 6-methylpyrimidin-4-amine (1.0 equivalent) in dry acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Context and Drug Development Workflow

The pyrimidine core is a cornerstone in the development of drugs targeting a variety of diseases.[2] Derivatives are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] this compound serves as a valuable intermediate for creating novel derivatives for biological screening. The iodine atom, in particular, is a useful handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents at the 5-position to explore the structure-activity relationship (SAR).

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for screening a novel pyrimidine compound, such as a derivative of this compound, in a drug discovery program.

Caption: Drug discovery workflow for novel pyrimidine derivatives.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined chemical properties and the reactivity of its functional groups allow for the synthesis of diverse compound libraries. The established biological relevance of the pyrimidine scaffold makes derivatives of this compound prime candidates for screening programs aimed at discovering novel therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H6IN3 | CID 616548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 83410-18-8 CAS MSDS (5-IODO-6-METHYL-4-PYRIMIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - 5-iodo-n-methylpyrimidin-4-amine (C5H6IN3) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 5-iodo-4-methylpyrimidin-2-amine (C5H6IN3) [pubchemlite.lcsb.uni.lu]

- 9. 5-IODO-6-METHYL-4-PYRIMIDINAMINE(83410-18-8) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-iodo-6-methylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including a classic approach involving organometallic intermediates and a more contemporary, environmentally benign method. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The presence of the iodo- group at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures and potential drug candidates. This guide outlines two primary synthetic strategies for its preparation.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the direct electrophilic iodination of the readily available starting material, 6-methylpyrimidin-4-amine. Two effective methods are highlighted herein: a classical approach utilizing mercuric acetate and a greener, solvent-free method.

Method 1: Iodination using Mercuric Acetate and Iodine

This established method, based on the principles outlined in US Patent 2,521,544, involves the in-situ formation of an organomercury intermediate which then undergoes iodination.[1] This approach is robust and has been historically used for the iodination of various aminopyrimidines.

Reaction Scheme:

Caption: Iodination via a mercuric acetate intermediate.

Method 2: Green Synthesis using Silver Nitrate and Iodine

Reflecting the growing importance of sustainable chemistry, a solvent-free method employing silver nitrate and iodine offers an environmentally friendly alternative.[2] This mechanochemical approach proceeds via the in-situ generation of a potent electrophilic iodinating species.[2]

Reaction Scheme:

Caption: Green, solvent-free iodination pathway.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic methods.

| Parameter | Method 1: Mercuric Acetate/Iodine | Method 2: Silver Nitrate/Iodine (Green) |

| Starting Material | 6-Methylpyrimidin-4-amine | 6-Methylpyrimidin-4-amine |

| Iodinating Agent | Iodine (I₂) | Iodine (I₂) |

| Activator/Catalyst | Mercuric Acetate (Hg(OAc)₂) | Silver Nitrate (AgNO₃) |

| Solvent | Water, Dioxane | None (Solvent-free) |

| Reaction Temperature | 70°C | Room Temperature (exothermic) |

| Reaction Time | ~ 30 minutes | 20 - 30 minutes |

| Yield | ~67% (based on 2-amino-5-iodopyrimidine)[1] | 70 - 98% (for related pyrimidines)[2] |

| Work-up | Extraction, Recrystallization | Filtration, Washing |

Experimental Protocols

Protocol for Method 1: Iodination using Mercuric Acetate and Iodine

This protocol is adapted from the general method described for the iodination of aminopyrimidines.[1]

Materials:

-

6-Methylpyrimidin-4-amine

-

Mercuric Acetate (powdered)

-

Elemental Iodine

-

Dioxane

-

Potassium Iodide

-

Deionized Water

-

Ethylene Dichloride (or other suitable extraction solvent)

-

Decolorizing Charcoal

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve 6-methylpyrimidin-4-amine (1.0 eq) in water at approximately 70°C.

-

To this solution, add powdered mercuric acetate (1.0 - 1.2 eq) and agitate the mixture thoroughly for several minutes to form a slurry.

-

Prepare a solution of elemental iodine (1.2 - 1.5 eq) in boiling dioxane.

-

Add the hot iodine solution to the slurry and stir the mixture vigorously while maintaining the temperature for approximately 30 minutes.

-

Pour the hot reaction mixture into a 15% aqueous solution of potassium iodide. The volume of the potassium iodide solution should be sufficient to dissolve all mercury compounds and any remaining iodine.

-

Cool the mixture to below room temperature and perform a series of extractions with ethylene dichloride.

-

Combine the organic extracts and wash them twice with a 15% potassium iodide solution.

-

Treat the organic layer with decolorizing charcoal and then filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Protocol for Method 2: Green Synthesis using Silver Nitrate and Iodine

This protocol is based on the general procedure for the solvent-free iodination of pyrimidine derivatives.[2]

Materials:

-

6-Methylpyrimidin-4-amine

-

Silver Nitrate (AgNO₃)

-

Iodine (solid)

-

Acetonitrile (a few drops)

-

Saturated Sodium Thiosulfate solution

Procedure:

-

In a mortar, combine 6-methylpyrimidin-4-amine (1.0 eq), solid iodine (0.25 eq), and silver nitrate (2.0 eq).

-

Add 2-4 drops of acetonitrile to the mixture.

-

Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic and will produce a tacky, colored solid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

Filter the solid product, wash with water, and dry to obtain this compound.

Logical Workflow Diagram

The overall process from starting material to the final purified product can be visualized as follows:

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound. The classical mercuric acetate method offers a reliable route, while the green, solvent-free approach presents a more sustainable and efficient alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations. The information provided herein is intended to enable researchers and scientists to confidently synthesize this valuable building block for their drug discovery and development programs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of 5-Iodo-6-methylpyrimidin-4-amine

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. The document details the analytical techniques, experimental protocols, and data interpretation required to confirm the molecule's chemical structure, catering to professionals in chemical research and drug development.

Introduction

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Accurate structure elucidation is the foundational step for understanding its chemical properties, reactivity, and potential as a building block in the synthesis of novel compounds. This guide outlines a systematic approach, combining spectroscopic and analytical techniques, to unequivocally determine its structure.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data provide the initial basis for structural analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₅H₆IN₃ | PubChem[1] |

| Molecular Weight | 235.03 g/mol | PubChem[1] |

| Monoisotopic Mass | 234.96064 Da | PubChem[1] |

| CAS Number | 83410-18-8 | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| SMILES | CC1=C(C(=NC=N1)N)I | PubChem[1] |

| InChIKey | SRJWVTJTDKPYHH-UHFFFAOYSA-N | PubChem[1] |

Structure Elucidation Workflow

The logical flow for determining the structure of this compound involves a multi-pronged analytical approach. The process begins with determining the molecular formula and weight, followed by detailed spectroscopic analysis to map the connectivity of atoms and functional groups.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic and Crystallographic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (C₅H₆IN₃), high-resolution mass spectrometry (HRMS) would provide an exact mass that confirms the molecular formula.

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 235.9685 | ~235.9679 | ESI-MS |

| [M]⁺ | 234.9606 | ~234.9601 | EI-MS |

Note: Observed m/z values are predicted based on typical instrument accuracy. The presence of the characteristic iodine isotope pattern would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The expected ¹H and ¹³C NMR data are summarized below.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H2 (pyrimidine ring proton) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

| ~2.4 | Singlet | 3H | -CH₃ (methyl protons) |

The chemical shifts are estimates. The amine protons are exchangeable with D₂O and may appear as a broad signal.

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 (C-NH₂) |

| ~158 | C2 |

| ~157 | C6 (C-CH₃) |

| ~80 | C5 (C-I) |

| ~24 | -CH₃ |

The carbon attached to iodine (C5) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H Stretch | Primary Amine (-NH₂) |

| ~1640 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N, C=C Stretch | Pyrimidine Ring |

| ~2950 | C-H Stretch | Methyl (-CH₃) |

| 600 - 500 | C-I Stretch | Iodo Group |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule.[3] If a suitable crystal of this compound can be grown, this technique would confirm the connectivity established by NMR and provide precise bond lengths and angles. While no specific crystal structure for this exact compound is publicly available, data from similar structures, such as 5-iodopyrimidin-2-amine, can provide expected geometric parameters.[4]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the iodination of a precursor like 6-methylpyrimidin-4-amine.

Protocol:

-

Dissolve 6-methylpyrimidin-4-amine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure this compound.

NMR Spectroscopy

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using the same sample. A proton-decoupled sequence is standard.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source.[5]

-

Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate to detect the [M+H]⁺ ion (e.g., m/z 100-400).

-

Calibrate the instrument to ensure high mass accuracy. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₅H₆IN₃.

Conclusion

The collective evidence from mass spectrometry, ¹H and ¹³C NMR spectroscopy, and IR spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The molecular formula is established by HRMS, while the specific arrangement of the methyl group, amine group, and iodine atom on the pyrimidine ring is definitively determined by the chemical shifts and coupling patterns in the NMR spectra. The presence of key functional groups is corroborated by IR data. While X-ray crystallography would offer the ultimate confirmation, the spectroscopic data presented here are sufficient for a confident structural assignment.

References

- 1. This compound | C5H6IN3 | CID 616548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 83410-18-8 CAS MSDS (5-IODO-6-METHYL-4-PYRIMIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Iodo-6-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-6-methylpyrimidin-4-amine, a molecule of interest in medicinal chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, the data presented is a composite of information from available chemical databases and expected values based on the analysis of structurally similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyrimidine H-2 |

| ~6.0-7.0 | br s | 2H | -NH₂ (amine) |

| ~2.4 | s | 3H | -CH₃ (methyl) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C4 (carbon bearing NH₂) |

| ~158 | C2 (carbon in pyrimidine ring) |

| ~157 | C6 (carbon bearing CH₃) |

| ~80 | C5 (carbon bearing Iodo) |

| ~24 | -CH₃ (methyl carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (methyl) |

| 1650 - 1580 | Strong | N-H bend (amine) |

| 1580 - 1400 | Medium-Strong | C=C and C=N stretch (ring) |

| ~1200 | Medium | C-N stretch |

| Below 600 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 235 | [M]⁺: Molecular ion peak (based on ¹²C, ¹H, ¹⁴N, ¹²⁷I) |

| 236 | [M+1]⁺: Isotopic peak due to ¹³C |

| 108 | [M - I]⁺: Fragment corresponding to the loss of Iodine |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the characterization of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using a clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion using a solids probe is common.

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for generating molecular ions and characteristic fragment ions.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

-

EI-MS Parameters:

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: A scan range of m/z 50-500 is typically used.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The presence of iodine is readily identified by its unique isotopic signature.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

A Comprehensive Technical Overview of 5-Iodo-6-methylpyrimidin-4-amine

This technical guide provides essential physicochemical properties of 5-Iodo-6-methylpyrimidin-4-amine, a compound of interest in various research and development domains. The information is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular attributes of this compound have been determined and are summarized below. These properties are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C5H6IN3 | PubChem[1] |

| Molecular Weight | 235.03 g/mol | PubChem[1] |

| Monoisotopic Mass | 234.96064 Da | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the research context and are not broadly available in public repositories. Researchers should refer to specialized chemical synthesis literature or develop methodologies based on standard organic chemistry principles for pyrimidine derivatives.

Structural and Molecular Relationship

The chemical identity of a molecule is fundamentally defined by its name, formula, and molecular weight. The following diagram illustrates the logical flow from the chemical name to its empirical formula and calculated molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

References

A Comprehensive Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of biologically active compounds, including approved therapeutics. The presence of an iodine atom at the C5 position, an amino group at C4, and a methyl group at C6 provides a versatile platform for structural modification. Specifically, the iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to create libraries of novel compounds for drug discovery and development. This document provides an in-depth overview of its chemical properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

The compound is unambiguously identified by its IUPAC name, this compound.[1] Its chemical structure and key identifiers are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 83410-18-8[1][2][3][4] |

| Molecular Formula | C₅H₆IN₃[1][5] |

| Canonical SMILES | CC1=C(C(=NC=N1)N)I[1] |

| InChIKey | SRJWVTJTDKPYHH-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Weight | 235.03 g/mol | PubChem[1][5] |

| Monoisotopic Mass | 234.96064 Da | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2][3] |

| XLogP3 | 0.9 | PubChem[1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark | ChemicalBook[2][3] |

| Polar Surface Area | 51.8 Ų | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its non-iodinated precursor, 6-methylpyrimidin-4-amine, via electrophilic iodination. The following sections detail a representative experimental protocol.

Synthesis Workflow

The synthesis is a straightforward two-step process starting from a commercially available precursor.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 6-Methylpyrimidin-4-amine

This protocol is based on standard procedures for the iodination of electron-rich heterocyclic systems.[6]

Materials:

-

6-Methylpyrimidin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench unreacted NIS), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds. The Suzuki coupling, which joins an organoboron species with an organohalide, is a widely used transformation in pharmaceutical chemistry. This allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C5 position of the pyrimidine ring.

Caption: Schematic of the Suzuki cross-coupling reaction using the title compound.

This strategic coupling enables the synthesis of compounds with potential biological activities, including but not limited to kinase inhibitors, anti-tubercular agents, and anti-inflammatory molecules.[6][7] The amino and methyl groups on the pyrimidine ring can also be further functionalized, although the C5-iodo position is the most reactive site for cross-coupling.

Spectral Data

Characterization of this compound is confirmed through various spectroscopic methods.

¹H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl and amine protons, as well as the lone aromatic proton on the pyrimidine ring. Publicly available data confirms the structure.[5]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.05 (s, 1H, pyrimidine C2-H)

-

δ 6.85 (br s, 2H, -NH₂)

-

δ 2.30 (s, 3H, -CH₃)

-

(Note: Chemical shifts are approximate and may vary based on solvent and instrument.)

Conclusion

This compound is a high-value synthetic intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure, coupled with the reactivity of the C-I bond, provides a reliable and versatile entry point for the synthesis of diverse libraries of substituted pyrimidines. The straightforward synthesis and amenability to a wide range of cross-coupling reactions underscore its importance for researchers engaged in the discovery and development of novel bioactive molecules.

References

- 1. This compound | C5H6IN3 | CID 616548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 83410-18-8 CAS MSDS (5-IODO-6-METHYL-4-PYRIMIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-IODO-6-METHYL-4-PYRIMIDINAMINE CAS#: 83410-18-8 [chemicalbook.com]

- 4. This compound | 83410-18-8 [sigmaaldrich.com]

- 5. 5-IODO-6-METHYL-4-PYRIMIDINAMINE(83410-18-8) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Iodo-6-methylpyrimidin-4-amine. Due to the limited publicly available data, this guide consolidates computed properties from established chemical databases alongside available experimental information. A proposed synthetic pathway and general analytical methodologies are also presented. Notably, there is a significant absence of published literature regarding the biological activity and specific signaling pathways associated with this compound.

Chemical and Physical Characteristics

This compound is a halogenated pyrimidine derivative. Its core structure, a pyrimidine ring, is a fundamental component of nucleic acids, suggesting its potential as a scaffold in medicinal chemistry. The presence of an iodine atom and a methyl group can significantly influence its steric and electronic properties, potentially impacting its biological interactions.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that much of the available data is computationally predicted.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | PubChem[1] |

| Molecular Weight | 235.03 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| CAS Number | 83410-18-8 | PubChem[1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | ChemicalBook[2] |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

| Solubility | No experimental data available | N/A |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Monoisotopic Mass | 234.96064 Da | PubChem[1] |

| Polar Surface Area | 51.8 Ų | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Experimental Protocols

Proposed Synthesis

Reaction: Iodination of 6-methylpyrimidin-4-amine.

Materials:

-

6-methylpyrimidin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane)

Procedure:

-

In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using the following standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of the protons. The spectrum is expected to show signals for the methyl protons, the amine protons, and the pyrimidine ring proton.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H stretches for the amine group and C=N and C=C stretches for the pyrimidine ring.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents, no such studies have been reported for this particular compound.

Therefore, it is not possible to provide diagrams of signaling pathways as requested.

Mandatory Visualizations

As no information on signaling pathways or complex experimental workflows for this specific compound is available, a diagram illustrating the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data, particularly concerning its biological function. The information presented in this guide is primarily based on computed data and established chemical principles for related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. This compound represents a potential starting point for medicinal chemistry and drug discovery programs, but its efficacy and mechanism of action remain to be determined.

References

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-6-methylpyrimidin-4-amine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and detailed experimental history of this compound, this guide consolidates available physicochemical data, proposes a generalized synthetic protocol based on established methods for analogous compounds, and explores potential biological relevance by examining the activity of structurally related molecules. This document aims to serve as a foundational resource for researchers investigating this and similar chemical entities.

Introduction and Background

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The introduction of a halogen atom, such as iodine, into the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and the potential for halogen bonding, a non-covalent interaction that can impact drug-target binding.

This compound belongs to this class of halogenated pyrimidines. While a detailed historical account of its specific discovery is not well-documented in publicly accessible literature, its structural motifs are present in various compounds investigated for therapeutic purposes. This guide synthesizes the available data to provide a clear and concise technical summary.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Unit |

| Molecular Formula | C₅H₆IN₃ | - |

| Molecular Weight | 235.03 | g/mol |

| IUPAC Name | This compound | - |

| CAS Number | 83410-18-8 | - |

| XLogP3 | 0.9 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 0 | - |

| Exact Mass | 234.96064 | Da |

| Monoisotopic Mass | 234.96064 | Da |

| Topological Polar Surface Area | 51.8 | Ų |

| Heavy Atom Count | 9 | - |

| Complexity | 98.2 | - |

Synthesis and Experimental Protocols

Generalized Synthetic Protocol: Iodination of 6-methylpyrimidin-4-amine

The proposed synthesis involves the direct iodination of the commercially available starting material, 6-methylpyrimidin-4-amine, at the C5 position. The amino group at C4 and the methyl group at C6 are activating groups, directing the electrophilic substitution to the C5 position.

Reaction Scheme:

Caption: Generalized synthetic pathway for this compound.

Materials:

-

6-methylpyrimidin-4-amine

-

N-Iodosuccinimide (NIS)

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylpyrimidin-4-amine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature for a period of 2-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Remove the acetonitrile under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not available in the reviewed literature. However, the broader class of aminopyrimidine derivatives has been investigated for various therapeutic applications. For instance, a series of 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[2] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.

Representative Signaling Pathway: Canonical Wnt Signaling

The following diagram illustrates the canonical Wnt signaling pathway, which is a potential target for aminopyrimidine-based inhibitors. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

Disclaimer: This pathway is presented as a representative example of a signaling cascade that can be targeted by aminopyrimidine derivatives. There is no direct evidence from the provided search results to suggest that this compound specifically inhibits this pathway.

Conclusion

This compound is a halogenated pyrimidine with potential for further investigation in medicinal chemistry. This guide has provided a consolidation of its known physicochemical properties and a generalized synthetic protocol. While its specific biological activity remains to be elucidated, the exploration of related aminopyrimidine structures suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to determine its precise biological targets and therapeutic potential.

References

An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-iodo-6-methylpyrimidin-4-amine and its derivatives, a class of compounds with significant potential in drug discovery. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have been successfully developed as inhibitors for a range of therapeutic targets, particularly protein kinases. This document details the synthesis, biological activities, and experimental protocols relevant to this compound class, offering valuable insights for researchers in the field.

Core Compound: this compound

This compound serves as a key building block for the synthesis of a diverse library of bioactive molecules. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₆IN₃ |

| Molecular Weight | 235.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 83410-18-8 |

| SMILES | CC1=C(C(=NC=N1)N)I |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves a two-step process: the construction of the 4-amino-6-methylpyrimidine core, followed by electrophilic iodination at the 5-position.

Experimental Protocol: Synthesis of 4-amino-6-methylpyrimidine

A common method for the synthesis of the 4-amino-6-methylpyrimidine core involves the condensation of a three-carbon precursor with guanidine.

Materials:

-

Ethyl acetoacetate

-

Guanidine carbonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl acetoacetate and guanidine carbonate.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The product, 4-amino-6-methylpyrimidin-4-ol, will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

The hydroxyl group at the 4-position can be converted to an amino group through subsequent standard chemical transformations.

Experimental Protocol: Iodination of 4-amino-6-methylpyrimidine

The introduction of an iodine atom at the 5-position of the pyrimidine ring is a crucial step in the synthesis of the target compounds. N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent.

Materials:

-

4-amino-6-methylpyrimidine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (catalytic amount)

-

Acetonitrile (or other suitable solvent)

Procedure:

-

Dissolve 4-amino-6-methylpyrimidine in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of sulfuric acid to the solution.

-

Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activity and Therapeutic Targets

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeted Signaling Pathways

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity and hematopoiesis.[1][2] Aberrant activation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases.[1] this compound derivatives can be designed to target the ATP-binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound derivative.

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response by mediating signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. The this compound scaffold can be utilized to develop potent and selective IRAK4 inhibitors.

Caption: The IRAK4 signaling pathway and the point of inhibition by a this compound derivative.

Quantitative Data Presentation

The inhibitory activity of this compound derivatives is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table presents hypothetical IC50 data for a series of analogs to illustrate structure-activity relationships (SAR).

| Compound ID | R1-substituent | R2-substituent | JAK2 IC50 (nM) | IRAK4 IC50 (nM) |

| 1a | H | H | 580 | 750 |

| 1b | Methyl | H | 250 | 420 |

| 1c | Phenyl | H | 85 | 150 |

| 1d | 4-Fluorophenyl | H | 45 | 95 |

| 1e | H | Methyl | 490 | 680 |

| 1f | H | Phenyl | 120 | 210 |

Note: This data is illustrative. Actual IC50 values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., JAK2, IRAK4)

-

Peptide substrate for the kinase

-

ATP

-

Assay buffer

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds at various concentrations to the wells. Include appropriate controls (no inhibitor, no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

-

Cell line expressing the target kinase and its substrate

-

Cell culture medium and supplements

-

Test compounds

-

Stimulant (e.g., cytokine for JAK-STAT pathway)

-

Lysis buffer

-

Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP for ELISA)

-

ELISA plate and reagents or Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist to activate the signaling pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse the cells to release the cellular proteins.

-

-

Detection of Phosphorylation:

-

ELISA: Use a sandwich ELISA format where a capture antibody binds the total substrate protein, and a detection antibody specific for the phosphorylated form of the substrate is used for quantification.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate.

-

-

Data Analysis:

-

Quantify the signal from the phosphorylated substrate.

-

Normalize the signal to the total amount of the substrate protein or a housekeeping protein.

-

Determine the concentration-dependent inhibition of substrate phosphorylation by the test compounds and calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of this compound derivatives as kinase inhibitors.

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel kinase inhibitors. This technical guide has provided a foundational understanding of the synthesis, biological targets, and experimental evaluation of derivatives based on this core structure. The detailed protocols and pathway diagrams offer practical guidance for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives will be crucial for advancing them through the drug discovery pipeline.

References

- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

The Suzuki-Miyaura Coupling of 5-Iodo-6-methylpyrimidin-4-amine: A Versatile Tool for the Synthesis of Novel 5-Arylpyrimidinamines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-6-methylpyrimidin-4-amine with a variety of arylboronic acids. The resulting 5-aryl-6-methylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This document outlines optimized reaction conditions, detailed experimental procedures, and expected outcomes to facilitate the synthesis of diverse libraries of 5-arylpyrimidinamines for applications in drug discovery and materials science.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the pyrimidine ring, particularly through the introduction of aryl substituents, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for achieving this transformation due to its mild reaction conditions, broad functional group tolerance, and high yields.[1][2]

This compound is an attractive building block for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) catalysts. The presence of the amine and methyl groups on the pyrimidine ring can influence the electronic properties and solubility of the molecule and its derivatives. This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling of this substrate with various arylboronic acids.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions and Expected Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes representative reaction conditions and expected yields for the coupling with various arylboronic acids, extrapolated from protocols for structurally similar compounds.[1][2]

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88-96 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 80-90 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 100 | 16 | 75-85 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 20 | 70-80 |

Experimental Protocols

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a robust starting point for the coupling of a wide range of arylboronic acids with this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-6-methylpyrimidin-4-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid synthesis and library generation, microwave-assisted heating can significantly reduce reaction times.

Materials:

-

This compound (0.5 mmol, 1.0 equiv.)

-

Arylboronic acid (0.6 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.015 mmol, 3 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 6 mol%)

-

Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (4 mL)

-

Deionized water (1 mL)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.015 mmol), SPhos (0.03 mmol), and potassium carbonate (1.0 mmol).

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below, from reaction setup to product characterization.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile route to a diverse range of 5-aryl-6-methylpyrimidin-4-amines. The protocols outlined in this application note serve as a robust starting point for the synthesis of these valuable compounds. The choice of catalyst, base, and solvent can be further optimized to suit specific arylboronic acids and to improve reaction efficiency and yield. The methodologies described herein are well-suited for both small-scale synthesis and the generation of compound libraries for high-throughput screening in drug discovery and materials science.

References

Application Notes and Protocols for 5-Iodo-6-methylpyrimidin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Iodo-6-methylpyrimidin-4-amine as a key intermediate in the synthesis of potent kinase inhibitors. The following sections detail its application in synthetic chemistry and the subsequent biological evaluation of its derivatives.

Introduction

This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in the oncology field where it is a common feature of kinase inhibitors.[1][2] The iodo-substituent at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[3][4]

The 4-amino and 6-methyl groups on the pyrimidine ring also play crucial roles in the binding of these molecules to the ATP-binding site of kinases. The amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP, while the methyl group can provide favorable steric interactions within the kinase domain. The strategic modification of the pyrimidine core, facilitated by the iodo-substituent, is a key strategy in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[5][6]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a building block in organic synthesis. The Suzuki-Miyaura coupling is a robust and widely used method to introduce aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

Add the degassed solvent to the flask. The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-6-methylpyrimidin-4-amine derivative.

Data Presentation:

The following table summarizes representative quantitative data for Suzuki coupling reactions of similar halogenated pyrimidines, as specific data for this compound derivatives are synthesized from literature precedents.[4]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | DME | 90 | 8 | 92 |

| 3-Pyridylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 6 | 78 |

Visualization of Synthetic Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Biological Evaluation: Kinase Inhibition Assay

Derivatives of this compound are frequently evaluated for their ability to inhibit specific protein kinases. A common method for this is a biochemical kinase inhibition assay.

Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC₅₀ of a test compound. This assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.[7]

Materials:

-

Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

-

Peptide substrate for the kinase

-

Test compound (5-aryl-6-methylpyrimidin-4-amine derivative)

-

ATP

-

Assay buffer

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle control) and a known positive control inhibitor.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control. Mix the plate gently on a plate shaker.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-